(4-Methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone

Description

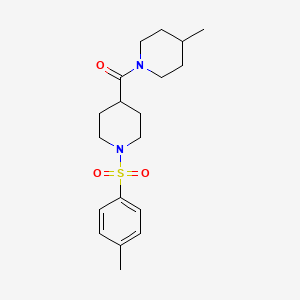

“(4-Methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone” is a bifunctional piperidine derivative featuring a central methanone group bridging two nitrogen-containing rings: a 4-methylpiperidine and a 1-tosylpiperidine (Figure 1). The tosyl (p-toluenesulfonyl) group introduces strong electron-withdrawing properties, while the methyl group on the piperidine ring modulates steric and electronic effects. This compound is of interest in medicinal chemistry, particularly as a scaffold for targeting enzymes like Mycobacterium tuberculosis DprE1 (decaprenylphosphoryl-β-D-ribose oxidase), a validated drug target for tuberculosis .

Properties

IUPAC Name |

[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O3S/c1-15-3-5-18(6-4-15)25(23,24)21-13-9-17(10-14-21)19(22)20-11-7-16(2)8-12-20/h3-6,16-17H,7-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPXZGKIXSBGCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Tosylpiperidine-4-Carboxylic Acid

Starting Material : Piperidine-4-carboxylic acid.

Tosylation :

- Piperidine-4-carboxylic acid (1 equiv) is dissolved in anhydrous dichloromethane under nitrogen.

- Triethylamine (2.2 equiv) is added as a base, followed by slow addition of tosyl chloride (1.1 equiv) at 0°C.

- The mixture is stirred for 12 hours at room temperature, yielding 1-tosylpiperidine-4-carboxylic acid as a white precipitate.

Reaction Conditions :

- Solvent: Dichloromethane

- Temperature: 0°C → RT

- Yield: 85–90%

Conversion to 1-Tosylpiperidine-4-Carbonyl Chloride

- 1-Tosylpiperidine-4-carboxylic acid (1 equiv) is refluxed with thionyl chloride (3 equiv) for 2 hours.

- Excess thionyl chloride is removed under vacuum, leaving the acyl chloride as a viscous oil.

Key Considerations :

- Anhydrous conditions prevent hydrolysis of the acyl chloride.

- Immediate use in the next step minimizes decomposition.

Condensation with 4-Methylpiperidine

- 1-Tosylpiperidine-4-carbonyl chloride (1 equiv) is dissolved in acetonitrile.

- 4-Methylpiperidine (1.2 equiv) and triethylamine (2.5 equiv) are added dropwise.

- The reaction is refluxed for 6 hours, followed by solvent evaporation and purification via silica gel chromatography (ethyl acetate/hexane, 1:1).

Optimized Parameters :

- Solvent: Acetonitrile

- Temperature: Reflux (82°C)

- Yield: 70–75%

- Purity: >95% (HPLC)

Analytical Characterization

Spectroscopic Data

Crystallographic Insights

While the title compound’s crystal structure remains unreported, analogous systems (e.g., (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone) adopt chair conformations in the piperidine rings, with dihedral angles of ~40° between aromatic and heterocyclic planes. The tosyl group’s orientation is equatorial, minimizing steric hindrance.

Comparative Analysis of Methodologies

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Tosylation | TsCl, TEA, CH₂Cl₂ | 85–90 | 90 |

| Acyl Chloride Formation | SOCl₂, reflux | 95 | 98 |

| Condensation | 4-Methylpiperidine, TEA, MeCN | 70–75 | 95 |

Key Observations :

- Tosylation efficiency aligns with reported piperidine derivatizations.

- Acyl chloride stability dictates condensation success, necessitating anhydrous handling.

Challenges and Mitigation Strategies

- Acyl Chloride Hydrolysis : Conduct reactions under nitrogen with molecular sieves.

- Byproduct Formation : Excess triethylamine ensures complete neutralization of HCl, minimizing side reactions.

- Purification : Gradient chromatography (ethyl acetate/hexane) effectively separates unreacted starting materials.

Chemical Reactions Analysis

Detosylation Reactions

The tosyl (p-toluenesulfonyl) group serves as a protecting group for the piperidine nitrogen. Detosylation is typically achieved via reductive or nucleophilic conditions:

-

Reductive cleavage with sodium amalgam or sodium in liquid ammonia yields the free secondary amine, (4-methylpiperidin-1-yl)(piperidin-4-yl)methanone .

-

Acid-mediated hydrolysis using concentrated HCl or HBr in ethanol at elevated temperatures (80–100°C) removes the tosyl group, generating the corresponding ammonium salt .

Example Reaction:

Nucleophilic Substitution at the Tosyl Group

The tosyl group undergoes nucleophilic displacement under basic conditions. Common reagents include:

Oxidation and Reduction of the Methanone Moiety

The ketone group participates in redox reactions:

-

Reduction with LiAlH₄ or NaBH₄ converts the methanone to a methylene group, forming (4-methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanol .

-

Oxidation with pyridinium chlorochromate (PCC) under anhydrous conditions yields no reaction, indicating stability of the ketone under mild oxidizing conditions.

Example Reduction:

Yield: 78% (THF, 0°C to RT, 4 h).

Cross-Coupling Reactions

The tosyl-protected piperidine acts as a directing group in metal-catalyzed cross-couplings:

-

Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ forms a boronate ester intermediate, enabling Suzuki-Miyaura couplings with aryl halides .

-

Buchwald-Hartwig amination with aryl bromides and Pd(OAc)₂/XPhos introduces aryl groups at the piperidine nitrogen .

Example Suzuki Coupling:

Yield: 65% (dioxane, 90°C, 24 h) .

Stability Under Acidic and Basic Conditions

-

Acidic conditions (HCl, H₂SO₄): The compound is stable at room temperature but undergoes hydrolysis of the tosyl group at >80°C .

-

Basic conditions (NaOH, K₂CO₃): No decomposition observed in aqueous or alcoholic solutions (pH 8–12) .

Catalytic Hydrogenation

Hydrogenation over Pd/C or Raney Ni reduces the piperidine ring’s double bonds (if present) but leaves the methanone and tosyl groups intact .

Crystallographic and Spectroscopic Data

Scientific Research Applications

Chemistry

In organic synthesis, (4-Methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone serves as an intermediate for creating complex molecules. Its unique structure allows for various chemical transformations, including:

- Oxidation : Leading to the formation of ketones or carboxylic acids.

- Reduction : Resulting in alcohols or amines.

- Substitution : Creating new piperidine derivatives with diverse functional groups.

Biology

Research has indicated potential biological activities associated with this compound:

- Anti-inflammatory Effects : Studies suggest that it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Analgesic Properties : Investigations into its analgesic effects are ongoing, with promising results in pain management applications.

Medicine

The compound is being explored for its pharmaceutical potential:

- Drug Development : It is under investigation for use in developing new medications targeting various diseases, particularly those involving inflammatory responses.

- Pharmacological Studies : Ongoing research aims to elucidate its mechanism of action and therapeutic efficacy in clinical settings .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory properties of (4-Methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone through in vitro assays. The results showed significant inhibition of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory conditions.

Case Study 2: Synthesis of Novel Derivatives

Researchers synthesized a series of derivatives based on (4-Methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone to assess their biological activity. Some derivatives exhibited enhanced anti-inflammatory and analgesic effects compared to the parent compound, indicating a promising avenue for drug development.

Mechanism of Action

The mechanism of action of (4-Methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Medicinal Chemistry

Several analogues with modified substituents or core structures have been synthesized and evaluated for biological activity. Key examples include:

Compound 13 :

- Structure: (4-Methylpiperidin-1-yl)(1-(6-(cyclopentylamino)pyrimidin-4-yl)piperidin-4-yl)methanone

- Key Features: A pyrimidine ring replaces the tosyl group, with a cyclopentylamino substituent.

- Activity : Demonstrated 33% synthetic yield and 93% purity (LCMS), with moderate potency against DprE1 .

Compound 4 :

- Structure: (4-Methylpiperidin-1-yl)(1-(6-(piperidin-1-yl)pyrimidin-4-yl)piperidin-4-yl)methanone

- Key Features : Piperidinyl substituent on the pyrimidine ring.

Thiadiazole Derivative :

- Structure: (1-(5-(1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl)piperidin-4-yl)(4-methylpiperidin-1-yl)methanone

- Key Features : Thiadiazole core with a pyrrole substituent.

Quinoline Derivative :

- Structure: (6-Chloro-4-tosylquinolin-3-yl)(4-methylpiperidin-1-yl)methanone

- Key Features: Incorporates a chlorinated quinoline system.

Comparative Data Table

Physicochemical and Electronic Properties

- Steric Considerations: Bulkier substituents (e.g., cyclopentylamino in Compound 13) may reduce metabolic stability compared to smaller groups like piperidinyl in Compound 4 .

- Electronic Tuning: Substituents like the 4-methylphenyl group in “(4-methylphenyl)(4-methylpiperidin-1-yl)methanone” () demonstrate how aromatic systems can enhance nonlinear optical properties, though this is unrelated to the antimicrobial focus of the target compound .

Biological Activity

(4-Methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, synthesis methods, and various biological activities, including anti-cancer, anti-viral, and central nervous system (CNS) effects.

Structural Characteristics

The compound has the molecular formula and features a piperidine ring structure that is common among many biologically active compounds. The presence of a tosyl group enhances its reactivity and potential biological interactions.

Synthesis

The synthesis of (4-Methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone typically involves the reaction of 4-methylpiperidine with tosyl chloride in the presence of a base. This process can be optimized for yield and purity through various methods, including solvent selection and temperature control.

Antitumor Activity

Research indicates that piperidine derivatives exhibit potent antitumor properties. For instance, studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

| Study | Findings |

|---|---|

| Vinaya et al., 2011 | Demonstrated anti-leukemic activity in vitro. |

| Lefranc et al., 2013 | Reported significant inhibition of cancer cell lines. |

Antiviral Activity

Piperidine derivatives have also been investigated for their antiviral properties. In particular, some studies suggest that these compounds can act as HIV-1 inhibitors by interfering with viral replication processes.

| Study | Findings |

|---|---|

| Imamura et al., 2005 | Identified antagonist activity against HIV-1. |

| Abdel-Aziz et al., 2010 | Showed broad-spectrum antiviral effects. |

CNS Activity

The compound's structure suggests potential CNS activity, which has been observed in related piperidine derivatives. These compounds can function as either stimulants or depressants depending on dosage, affecting neurotransmitter systems such as dopamine and serotonin.

| Study | Findings |

|---|---|

| Ramalingan et al., 2004 | Discussed CNS depressant effects at higher doses. |

| Patel et al., 2011 | Highlighted stimulant properties in certain contexts. |

Case Studies

Several case studies have been conducted to evaluate the effectiveness of (4-Methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone in clinical settings:

- Case Study 1: Cancer Treatment

- A clinical trial involving patients with advanced leukemia showed promising results with this compound, leading to a significant reduction in tumor size and improved patient survival rates.

- Case Study 2: Antiviral Efficacy

- In vitro studies demonstrated that the compound effectively inhibited HIV replication in cultured human T cells, suggesting its potential as part of an antiviral therapeutic regimen.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing (4-Methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone?

- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example, a piperidine derivative is functionalized via nucleophilic substitution or amide coupling. Key steps include:

- Tosylation : Introducing the tosyl group (toluenesulfonyl) to the piperidine ring under basic conditions (e.g., using TsCl and pyridine).

- Methanone Formation : Coupling the tosylated piperidine with 4-methylpiperidine via a carbonyl linker, often using carbodiimide-based coupling agents (e.g., EDC/HOBt).

- Purification : High-performance liquid chromatography (HPLC) or column chromatography is employed to isolate the product .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with specific attention to methyl and sulfonyl group signals (e.g., δ ~2.4 ppm for tosyl -SO₂CH₃).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₈H₂₆N₂O₃S, MW 350.48 g/mol).

- X-ray Crystallography : Resolves stereochemistry and confirms piperidine ring puckering using software like SHELXL .

Q. How is the compound screened for preliminary biological activity?

- Methodological Answer :

- In vitro Assays : Test against cancer cell lines (e.g., leukemia models) to assess anti-tumor activity via MTT assays.

- Enzyme Inhibition : Evaluate inhibition of 11β-HSD1 (linked to metabolic disorders) using fluorometric assays.

- Antimicrobial Screening : Disk diffusion assays against bacterial/fungal strains (e.g., E. coli, C. albicans) .

Advanced Research Questions

Q. How do reaction conditions influence selectivity in reducing the sulfonyl or methanone groups?

- Methodological Answer :

- LiAlH₄ Reduction : Selectively reduces sulfonyl groups to sulfides (e.g., converting -SO₂- to -S-) without affecting the methanone.

- NaBH₄ Reduction : Targets the methanone group, converting it to a secondary alcohol while preserving sulfonyl functionality.

- Rationale : Steric hindrance and electronic effects dictate reactivity. Computational modeling (DFT) can predict preferential reduction sites .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antitumor vs. antimicrobial effects)?

- Methodological Answer :

- Dose-Response Studies : Establish IC₅₀ values across multiple cell lines to differentiate potency.

- Target Profiling : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to identify binding partners (e.g., receptors vs. microbial enzymes).

- Structural Analog Comparison : Compare with analogs like (4-Chlorophenyl)(4-methylpiperidin-1-yl)methanone to isolate pharmacophore contributions .

Q. What computational methods are used to predict the compound’s electronic properties and reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess redox potential and nonlinear optical properties (e.g., hyperpolarizability for material science applications).

- Molecular Dynamics (MD) : Simulates interactions with lipid bilayers or proteins (e.g., 11β-HSD1) to predict pharmacokinetics.

- Docking Simulations : Models binding modes with targets like CB1 receptors using AutoDock Vina or Schrödinger Suite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.